molecular formula C17H20O2 B1620472 6,6'-Methylenedi-2,4-xylenol CAS No. 6538-35-8

6,6'-Methylenedi-2,4-xylenol

Cat. No.: B1620472
CAS No.: 6538-35-8
M. Wt: 256.34 g/mol
InChI Key: FCIMDZFOYJBMLV-UHFFFAOYSA-N
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Description

6,6’-Methylenedi-2,4-xylenol is an organic compound with the molecular formula C17H20O2. It is also known by its systematic name, 2,2’-Methylenebis(4,6-dimethylphenol). This compound is characterized by the presence of two xylenol groups connected by a methylene bridge. It is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6’-Methylenedi-2,4-xylenol can be synthesized through a condensation reaction between 2,4-xylenol and formaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:

2C8H10O+CH2OC17H20O2+H2O2 \text{C}_8\text{H}_10\text{O} + \text{CH}_2\text{O} \rightarrow \text{C}_{17}\text{H}_{20}\text{O}_2 + \text{H}_2\text{O} 2C8​H1​0O+CH2​O→C17​H20​O2​+H2​O

Industrial Production Methods

In industrial settings, the production of 6,6’-Methylenedi-2,4-xylenol involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization to obtain high-purity 6,6’-Methylenedi-2,4-xylenol .

Chemical Reactions Analysis

Types of Reactions

6,6’-Methylenedi-2,4-xylenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: It can be reduced to form corresponding hydroxy compounds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Scientific Research Applications

6,6’-Methylenedi-2,4-xylenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6,6’-Methylenedi-2,4-xylenol involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Methylenebis(2,6-dimethylphenol): Similar structure but different substitution pattern on the aromatic rings.

    Bisphenol A: Contains two phenol groups connected by a methylene bridge, but with different substituents.

Uniqueness

6,6’-Methylenedi-2,4-xylenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation .

Properties

IUPAC Name

2-[(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-10-5-12(3)16(18)14(7-10)9-15-8-11(2)6-13(4)17(15)19/h5-8,18-19H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIMDZFOYJBMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215702
Record name 6,6'-Methylenedi-2,4-xylenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6538-35-8
Record name 2,2′-Methylenebis[4,6-dimethylphenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6538-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6'-Methylenedi-2,4-xylenol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6'-Methylenedi-2,4-xylenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-methylenedi-2,4-xylenol
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Record name 6,6'-METHYLENEDI-2,4-XYLENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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